2-ethoxyphenyl 3,4,5-triethoxybenzoate
Overview
Description
2-Ethoxyphenyl 3,4,5-triethoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyphenyl group and a triethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyphenyl 3,4,5-triethoxybenzoate typically involves the esterification reaction between 2-ethoxyphenol and 3,4,5-triethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of 2-ethoxyphenyl 3,4,5-triethoxybenzoic acid.
Reduction: Formation of 2-ethoxyphenyl 3,4,5-triethoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Ethoxyphenyl 3,4,5-triethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of esterases and their role in hydrolyzing ester bonds.
Industry: Used in the production of specialty chemicals and as a component in certain polymer formulations.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl 3,4,5-triethoxybenzoate primarily involves its hydrolysis by esterases. The ester bond is cleaved, releasing the corresponding alcohol and acid. This hydrolysis can occur in biological systems, making the compound a potential prodrug. The molecular targets and pathways involved include the interaction with esterases and subsequent release of active metabolites.
Comparison with Similar Compounds
- 2-Methoxyphenyl 3,4,5-trimethoxybenzoate
- 2-Propoxyphenyl 3,4,5-tripropoxybenzoate
- 2-Butoxyphenyl 3,4,5-tributoxybenzoate
Comparison: 2-Ethoxyphenyl 3,4,5-triethoxybenzoate is unique due to its specific ethoxy groups, which influence its reactivity and solubility. Compared to its methoxy, propoxy, and butoxy analogs, the ethoxy derivative may exhibit different hydrolysis rates and interaction with biological targets. The presence of ethoxy groups can also affect the compound’s physical properties, such as boiling point and solubility in organic solvents.
Properties
IUPAC Name |
(2-ethoxyphenyl) 3,4,5-triethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-5-23-16-11-9-10-12-17(16)27-21(22)15-13-18(24-6-2)20(26-8-4)19(14-15)25-7-3/h9-14H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHRKNSQXDAGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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